molecular formula C11H6ClFN2 B8272770 5-chloro-4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile

5-chloro-4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B8272770
M. Wt: 220.63 g/mol
InChI Key: MPBHSELHKOGBFX-UHFFFAOYSA-N
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Description

5-chloro-4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H6ClFN2 and its molecular weight is 220.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6ClFN2

Molecular Weight

220.63 g/mol

IUPAC Name

5-chloro-4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H6ClFN2/c12-11-10(8(5-14)6-15-11)7-2-1-3-9(13)4-7/h1-4,6,15H

InChI Key

MPBHSELHKOGBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NC=C2C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 41.0 g (220 mmol) of 4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile in 400 ml of tetrahydrofuran are added portionwise 33.0 g (242 mmol) of N-chlorosuccinimide (CAS 128-09-6) and the mixture is then stirred for 24 hours at reflux. After cooling, 200 ml of water containing 5 g of sodium thiosulfate are added and, after stirring for 5 minutes, the reaction product is extracted with ethyl acetate. The organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give 45.5 g of 5-chloro-4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile in the form of a whitish powder after triturating in 200 ml of dichloromethane, filtering off and drying.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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